molecular formula C28H20N2O3 B4621913 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B4621913
M. Wt: 432.5 g/mol
InChI Key: NWRACYPASNXREN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves several steps, starting from basic aromatic compounds or acids and proceeding through a series of reactions, including acylation, chloroacetylation, and reactions with substituted phenylpiperazine or similar compounds. For example, Verma et al. (2017) describe the synthesis of related N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, demonstrating a process that could be analogous to synthesizing the compound (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole moiety attached to various functional groups, which significantly influence their chemical behavior and biological activity. The crystal structure analysis of similar compounds, like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals that these molecules often crystallize in specific space groups, indicating a degree of structural rigidity and defined intermolecular interactions, such as hydrogen bonding patterns (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including aminocarbonylation, which can be used to introduce different substituents into the molecule, altering its chemical and physical properties. Gabriele et al. (2006) describe the synthesis of related compounds through oxidative aminocarbonylation, highlighting the versatility of these molecules in chemical synthesis (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Scientific Research Applications

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases, demonstrating significant anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Novel benzimidazole, benzoxazole, and benzothiazole derivatives, including structures analogous to N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide, have shown significant broad-spectrum antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger), indicating their potential as antimicrobial agents (Padalkar et al., 2014).

Antimalarial and COVID-19 Drug Utilization

Research into N-(phenylsulfonyl)acetamide derivatives, which share a core structural motif with N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide, has explored their potential as antimalarial agents. These compounds have also been investigated for their applicability in COVID-19 treatment, showing promising results in theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).

Herbicidal Activity

Benzoxazine derivatives have been investigated for their herbicidal activity. Studies have shown that these compounds, including those structurally related to the compound in focus, exhibit strong peroxidizing herbicidal activity on both mono- and dicotyledonous species. This suggests their potential use in agricultural applications as new diphenyl ether herbicides (Sumida et al., 1995).

Allelochemicals from Gramineae

Investigations into compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, akin to the compound of interest, have shown their presence in plants belonging to the Poaceae family. These compounds display various biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting their significance in ecological interactions and potential agronomic utility (Macias et al., 2006).

properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c31-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-17-15-21(16-18-22)27-30-24-14-8-7-13-23(24)28(32)33-27/h1-18,25H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRACYPASNXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
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N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 6
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

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